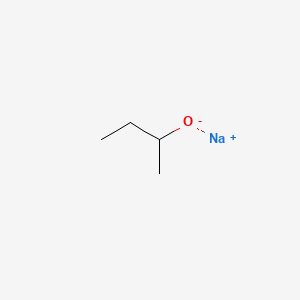

Sodium butan-2-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a white to off-white powder that is highly reactive and used as a strong base in organic synthesis . This compound is particularly notable for its role in various chemical reactions, including deprotonation and nucleophilic substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium butan-2-olate can be synthesized through the reaction of 2-butanol with sodium metal. The reaction typically occurs under anhydrous conditions to prevent the formation of sodium hydroxide. The general reaction is as follows:

2C4H9OH+2Na→2C4H9ONa+H2

This reaction requires careful handling due to the reactivity of sodium metal and the potential release of hydrogen gas .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar methods but with enhanced safety measures and equipment to handle the reactive nature of the materials involved. The process is optimized for yield and purity, often involving the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: Sodium butan-2-olate undergoes several types of chemical reactions, including:

Deprotonation: It acts as a strong base, deprotonating weak acids.

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form ethers.

Elimination Reactions: It can induce elimination reactions to form alkenes.

Common Reagents and Conditions:

Deprotonation: Typically involves weak acids such as alcohols or phenols under anhydrous conditions.

Nucleophilic Substitution: Involves alkyl halides under aprotic solvent conditions.

Elimination Reactions: Often conducted at elevated temperatures to favor the formation of alkenes.

Major Products:

Ethers: Formed from nucleophilic substitution reactions.

Alkenes: Resulting from elimination reactions.

Scientific Research Applications

Sodium butan-2-olate is widely used in scientific research due to its strong basicity and reactivity. Some of its applications include:

Organic Synthesis: Used as a base in various organic reactions, including the synthesis of complex molecules.

Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.

Polymer Chemistry: Used in the polymerization processes to create specific polymer structures.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The primary mechanism of action for sodium butan-2-olate involves its role as a strong base. It deprotonates weak acids, generating alkoxide ions that can participate in further chemical reactions. The molecular targets include hydrogen atoms in weak acids, and the pathways involved often lead to the formation of new carbon-oxygen bonds or the elimination of hydrogen atoms .

Comparison with Similar Compounds

Sodium tert-butoxide (NaOC(CH3)3): Another strong base used in organic synthesis, known for its steric hindrance which affects its reactivity.

Sodium ethoxide (C2H5ONa): A less sterically hindered base compared to sodium butan-2-olate, used in similar reactions but with different reactivity profiles.

Uniqueness: this compound is unique due to its balance of reactivity and steric effects, making it suitable for specific reactions where other bases might be too reactive or not reactive enough .

Properties

CAS No. |

7726-51-4 |

|---|---|

Molecular Formula |

C4H9NaO |

Molecular Weight |

96.10 g/mol |

IUPAC Name |

sodium;butan-2-olate |

InChI |

InChI=1S/C4H9O.Na/c1-3-4(2)5;/h4H,3H2,1-2H3;/q-1;+1 |

InChI Key |

VSCLJRSWEGZJNY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.